![molecular formula C27H37BN2O3Si B1415256 1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1500078-79-4](/img/structure/B1415256.png)
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Overview
Description
The compound “1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is also known by several other names such as 1-Boc-pyrazole-4-boronic acid pinacol ester, 1-tert-Butoxycarbonyl-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyrazole, 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, and 1-Boc-4-pyrazoleboronic acid pinacol ester . It has an empirical formula of C14H23BN2O4 and a molecular weight of 294.15 .
Scientific Research Applications
Synthesis and Characterization
1H-Pyrazole derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, are important in the field of organic synthesis and characterization. Studies have focused on synthesizing these compounds and confirming their structure through various spectroscopic methods such as FT-IR, NMR, MS, and X-ray diffraction. Density Functional Theory (DFT) calculations often accompany these studies to provide a deeper understanding of the molecular structure and properties of these derivatives (Liao et al., 2022).
Crystal Structure Analysis
The crystal structure and conformation of 1H-pyrazole derivatives are key areas of research. Using techniques like single crystal X-ray diffraction, researchers analyze the molecular and crystallographic structure of these compounds. Such analysis helps in understanding the stability and conformational dynamics of these molecules (Yang et al., 2021).
Pharmacological Potential
Some 1H-pyrazole derivatives have shown potential in pharmacology, exhibiting activities such as local anesthetic, analgesic, and platelet antiaggregating effects. Research in this area involves the synthesis of various derivatives and testing their biological activities in vitro and in vivo (Bruno et al., 1994).
Luminescent Properties
The luminescent properties of 1H-pyrazole derivatives are also a focus of research, especially in the context of developing new materials with specific optical properties. Studies in this area involve synthesizing derivatives and analyzing their luminescent behavior, which has implications for material science and engineering (Cheon et al., 2005).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of 1H-pyrazole derivatives is significant. These studies typically involve the synthesis of various derivatives followed by testing their efficacy against different microbial strains and evaluating their antioxidant capacity. This research has implications for the development of new drugs and therapeutic agents (Govindaraju et al., 2012).
properties
IUPAC Name |
tert-butyl-diphenyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37BN2O3Si/c1-25(2,3)34(23-14-10-8-11-15-23,24-16-12-9-13-17-24)31-19-18-30-21-22(20-29-30)28-32-26(4,5)27(6,7)33-28/h8-17,20-21H,18-19H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYAWAIZFBJLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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